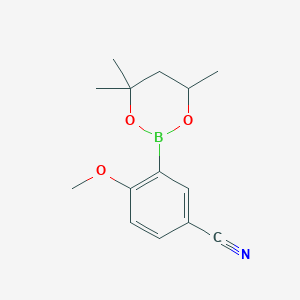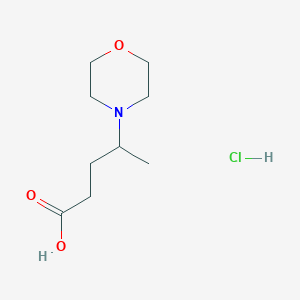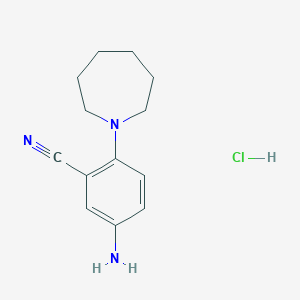
4-Methoxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, also known as 4-Methoxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile and abbreviated as 4M3TMD, is a synthetic compound that has been used in a variety of scientific and medical applications. This compound has been shown to have a number of biochemical and physiological effects, including anti-inflammatory, anti-oxidative, and anti-microbial activities. Additionally, it has been used in lab experiments as a synthetic reagent, and has been investigated for its potential therapeutic applications.
Applications De Recherche Scientifique
4M3TMD has been used in a variety of scientific and medical research applications. It has been investigated for its potential therapeutic applications, including its anti-inflammatory, anti-oxidative, and anti-microbial activities. Additionally, it has been used as a synthetic reagent in lab experiments, and has been studied for its potential to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of 4M3TMD is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in inflammation, oxidative stress, and microbial growth. Additionally, it is thought to bind to and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
4M3TMD has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory, anti-oxidative, and anti-microbial activities. Additionally, it has been studied for its potential to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4M3TMD has a number of advantages and limitations for use in lab experiments. One advantage is that it is a relatively inexpensive and readily available synthetic reagent. Additionally, it is relatively stable and can be stored for extended periods of time. However, it is not soluble in water, and its solubility in other solvents is limited. Additionally, it is sensitive to light and air, and should be stored in an airtight container in a cool, dark place.
Orientations Futures
There are a number of potential future directions for the research and development of 4M3TMD. For example, further research is needed to better understand its mechanism of action and to explore its potential therapeutic applications. Additionally, research is needed to develop more efficient and cost-effective synthesis methods. Finally, research is needed to investigate the potential of 4M3TMD to inhibit the growth of other types of cancer cells.
Méthodes De Synthèse
4M3TMD can be synthesized from 4-methoxybenzonitrile and 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl chloride. The reaction is carried out in a two-step process. First, the 4-methoxybenzonitrile is reacted with the 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl chloride in the presence of a base, such as pyridine, to form a boron-nitrile intermediate. This intermediate is then reacted with a reducing agent, such as sodium borohydride, to form 4M3TMD.
Propriétés
IUPAC Name |
4-methoxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO3/c1-10-8-14(2,3)19-15(18-10)12-7-11(9-16)5-6-13(12)17-4/h5-7,10H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZPNLJAEGNDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3S)-3-(t-Butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, min. 97% (S,S)-Me-BI-DIME](/img/structure/B6323791.png)










